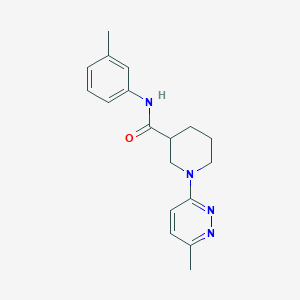
N-(3-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H22N4O and its molecular weight is 310.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic organic compound belonging to the piperidine carboxamide class. This compound has garnered interest in pharmacological research due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.
Structural Characteristics
The structure of this compound features a piperidine ring with substituents that may influence its biological activity. The presence of the 6-methylpyridazin group and the 3-methylphenyl moiety are particularly noteworthy, as they may contribute to the compound's interaction with biological targets.
Pharmacological Properties
- Anti-inflammatory Activity : Preliminary studies indicate that compounds similar to this compound exhibit anti-inflammatory effects. These effects are often evaluated through assays measuring cytokine production and inflammatory marker expression in cell cultures.
- Anticancer Potential : Research has suggested that derivatives of piperidine carboxamides may inhibit cancer cell proliferation. The specific mechanisms through which this compound exerts its anticancer effects are still being elucidated, but they may involve apoptosis induction and cell cycle arrest in tumor cells.
Study on Anticancer Activity
In a recent study, various piperidine derivatives were tested for their cytotoxic effects against different cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The study found that certain structural modifications enhanced the cytotoxicity of these compounds. For instance, compounds with halogen substitutions exhibited significantly higher activity compared to their non-halogenated counterparts .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15 | Induces apoptosis |
| N-(4-fluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | MDA-MB-231 | 10 | Cell cycle arrest |
This table summarizes findings from comparative studies demonstrating the potential of this compound as an anticancer agent.
Mechanistic Insights
Understanding the mechanisms underlying the biological activity of this compound is crucial for its development as a therapeutic agent. Interaction studies involving binding affinity assays have shown that this compound can effectively bind to specific receptors involved in inflammatory pathways and cancer progression.
Receptor Interaction Studies
Research has indicated that various piperidine derivatives can act as modulators of key receptors:
- Motilin Receptor Agonism : Similar compounds have been shown to exhibit agonistic activity at motilin receptors, which play a role in gastrointestinal motility . This suggests that this compound may also influence gastrointestinal functions.
- Cytokine Modulation : In vitro studies have demonstrated that this compound can modulate cytokine release from immune cells, indicating its potential use in treating inflammatory diseases.
Propriétés
IUPAC Name |
N-(3-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-13-5-3-7-16(11-13)19-18(23)15-6-4-10-22(12-15)17-9-8-14(2)20-21-17/h3,5,7-9,11,15H,4,6,10,12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHZCITVJOAKRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














